molecular formula C23H30N4O2 B2705292 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 921923-21-9

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No. B2705292
CAS RN: 921923-21-9
M. Wt: 394.519
InChI Key: VDMNRSWIUWESKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research on compounds with similar structural features has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. For instance, neurokinin-1 receptor antagonists have been highlighted for their potential in addressing emesis and depression, indicating a path for similar compounds in therapeutic applications (Harrison et al., 2001).

Orexin Receptor Antagonism

Studies have also delved into orexin receptor antagonism, where compounds have shown promise in promoting sleep in animal models. This suggests the potential of structurally related compounds in sleep regulation and the treatment of sleep disorders (Dugovic et al., 2009).

Anticancer Activity

Compounds with similar molecular features have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, which are critical parameters in the development of anticancer agents. This area represents a significant application in oncological research, aiming to discover new therapeutic agents (Ruchelman et al., 2004).

KCNQ2 Potassium Channel Opening

The synthesis of compounds as orally bioavailable KCNQ2 potassium channel openers for migraine models indicates a research pathway for the development of migraine treatments. This suggests potential research applications for compounds with neurological targets (Wu et al., 2003).

Herbicide Transformation

Research on the transformation of specific herbicides in soil demonstrates the environmental and agricultural relevance of chemical studies. Understanding how similar compounds degrade or transform in soil can inform safer and more effective herbicide design (Yih et al., 1970).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-15-7-6-8-19(16(15)2)25-23(29)22(28)24-14-21(26(3)4)17-9-10-20-18(13-17)11-12-27(20)5/h6-10,13,21H,11-12,14H2,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMNRSWIUWESKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

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